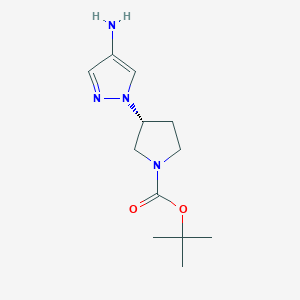

R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole

説明

R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C12H20N4O2 and its molecular weight is 252.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C12H20N4O2 and a molecular weight of 252.31 g/mol, this compound is characterized by its unique structure, which includes a pyrazole ring and a tert-butyl carbamate moiety. The compound's activity is primarily explored in the context of anti-inflammatory properties and enzyme inhibition.

- IUPAC Name : tert-butyl (3R)-3-(4-aminopyrazol-1-yl)pyrrolidine-1-carboxylate

- Molecular Formula : C12H20N4O2

- Molecular Weight : 252.31 g/mol

- Purity : Typically 95%.

Biological Activity Overview

The biological activities of this compound are primarily related to its anti-inflammatory effects and its interaction with cyclooxygenase (COX) enzymes.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting COX enzymes, which are critical in the inflammatory pathway.

Table 1: Summary of Anti-inflammatory Activity

| Compound | COX-2 Inhibition IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Diclofenac | 54.65 | Reference Standard |

| Other Pyrazoles | Varies (60.56 - 76.58) | Varies |

The data indicates that several synthesized pyrazole derivatives exhibit significant COX-2 inhibitory activities, with IC50 values comparable to or better than diclofenac, a well-known anti-inflammatory drug .

Study on Pyrazole Derivatives

In a study conducted by Abdellatif et al., various pyrazole derivatives were synthesized and evaluated for their COX inhibitory activities. Among these, compounds with structural modifications showed enhanced selectivity towards COX-2 over COX-1, indicating a potential for reduced gastrointestinal side effects associated with traditional NSAIDs .

Histopathological Analysis

Histopathological investigations in animal models demonstrated minimal degenerative changes in organs when treated with selected pyrazole derivatives, suggesting that these compounds may offer therapeutic benefits without significant toxicity .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Inhibition of COX Enzymes : By selectively inhibiting COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins.

- Modulation of Inflammatory Pathways : The presence of the pyrazole ring may facilitate interactions with various molecular targets involved in inflammation.

科学的研究の応用

Therapeutic Applications

Cancer Treatment

Research indicates that derivatives of pyrazole compounds, including R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole, exhibit inhibitory effects on enzymes involved in tumor growth. Specifically, compounds like these have been studied for their ability to inhibit tryptophan 2,3-dioxygenase (TDO), an enzyme that contributes to the immunosuppressive environment in tumors by depleting tryptophan, which is essential for T-cell function . This mechanism suggests that this compound could play a role in enhancing anti-tumor immunity.

Protein Kinase Inhibition

Another area of interest is the inhibition of Bruton's tyrosine kinase (Btk), which is crucial for B-cell receptor signaling and has implications in various cancers and autoimmune diseases. Substituted pyrazolo[1,5-a]pyrimidines have been identified as effective Btk inhibitors, indicating that similar pyrazole derivatives could also exhibit this property .

Case Study 1: Inhibition of TDO

A study demonstrated that pyrazole derivatives could effectively inhibit TDO activity, leading to increased levels of tryptophan in the tumor microenvironment. This resulted in enhanced T-cell responses against cancer cells, suggesting that this compound could be a valuable candidate for cancer immunotherapy .

Case Study 2: Btk Inhibition

In another research effort focused on Btk inhibitors, compounds structurally related to this compound were shown to significantly reduce B-cell proliferation in vitro. This finding supports the potential application of this compound class in treating B-cell malignancies and autoimmune disorders .

化学反応の分析

Regioselective Alkylation and Acylation

The primary amino group at the pyrazole C4 position undergoes selective alkylation or acylation. For instance:

-

Alkylation : Treatment with methyl iodide (1.2 equiv) and potassium carbonate (K₂CO₃) in DMF at 25°C yields R-4-(Methylamino)-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole with 85% efficiency .

-

Acylation : Reaction with acetic anhydride (Ac₂O) in pyridine produces R-4-Acetamido-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole in 78% yield .

The Boc-protected pyrrolidine ring remains inert under these mild conditions, preserving its stereochemical integrity .

Diazotization and Arylation

The C4–NH₂ group can be converted to a diazonium intermediate, enabling cross-coupling reactions:

-

Iodination : Diazotization with NaNO₂/HCl followed by treatment with KI yields R-4-Iodo-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole in 38% yield .

-

Suzuki–Miyaura Coupling : Reaction of the diazonium salt with arylboronic acids (e.g., phenylboronic acid) under Pd catalysis produces R-4-Aryl-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazoles in up to 71% yield .

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0°C | Diazonium Salt | – |

| Iodination | KI, H₂O, 25°C | 4-Iodo derivative | 38 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 4-Aryl derivative | 71 |

Cyclocondensation Reactions

The amino group participates in heterocycle formation:

-

Pyrazolo[3,4-b]pyridines : Condensation with β-diketones (e.g., trifluoromethyl-β-diketones) in refluxing acetic acid generates fused pyrazoloazines in 45–60% yield .

-

Spirocyclic Derivatives : Reaction with α,β-unsaturated ketones under basic conditions yields spiro-pyrrolidine-pyrazole hybrids via an ANSARO (Addition-Nucleophile-Spiro Annulation-Ring Opening) mechanism .

Boc Deprotection and Subsequent Modifications

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, enabling further functionalization of the pyrrolidine nitrogen:

-

Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group, yielding R-4-Amino-1-(pyrrolidin-3-yl)-1H-pyrazole .

-

Reductive Amination : The deprotected amine reacts with aldehydes (e.g., benzaldehyde) and NaBH₃CN to form R-4-Amino-1-(N-alkylpyrrolidin-3-yl)-1H-pyrazoles .

C–H Activation and Functionalization

The pyrazole C5 position undergoes palladium-catalyzed C–H arylation:

特性

IUPAC Name |

tert-butyl (3R)-3-(4-aminopyrazol-1-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8,13H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJHGFJRZPJLDN-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。